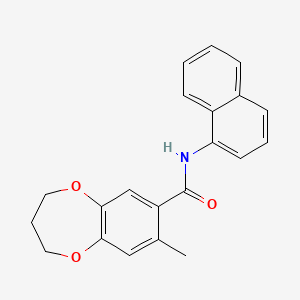![molecular formula C17H13N5O B11232326 2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232326.png)
2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of N-(pyridin-4-yl)benzimidamides with appropriate reagents under mild conditions. For instance, the use of trifluoroacetic anhydride has been reported to facilitate the cyclization process, yielding the desired triazolopyrimidine scaffold .
Another method involves the use of copper-catalyzed reactions under an atmosphere of air, which provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions . This method is advantageous due to the availability and low cost of the starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot catalyst-free procedures at room temperature have been developed, utilizing dibenzoylacetylene and triazole derivatives to achieve high yields . These methods are notable for their simplicity and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazolopyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, copper catalysts, iodine, potassium iodide, and sodium borohydride. Reaction conditions typically involve mild temperatures and atmospheric pressure, making the processes efficient and practical for laboratory and industrial applications .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in medicinal chemistry and material science applications.
Scientific Research Applications
2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits significant pharmacological activities, such as anticancer, antimicrobial, and anti-tubercular properties. It has been investigated as a potential therapeutic agent in various clinical trials.
Organic Synthesis: The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it acts as an adenosine antagonist and CB2 cannabinoid agonist, modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar triazole ring structure but differs in its substitution pattern and pharmacological properties.
Thiazolo[3,2-b][1,2,4]triazole: This compound features a fused thiazole ring, which imparts different chemical and biological properties.
Triazolo[3,4-b][1,3,4]thiadiazine: This compound contains a thiadiazine ring, leading to unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13N5O |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H13N5O/c1-23-15-5-3-2-4-13(15)16-20-17-19-11-8-14(22(17)21-16)12-6-9-18-10-7-12/h2-11H,1H3 |
InChI Key |
KEGXBBPQMRSRST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232247.png)

![2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid](/img/structure/B11232259.png)
![N-(3-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11232267.png)
![6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232275.png)
![N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11232283.png)
![N-(2-chlorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11232294.png)

![4-chloro-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11232307.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11232308.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11232313.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232331.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B11232335.png)
